2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a dichlorophenyl group, a methylphenyl group, and a sulfanyl acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring, the dichlorophenyl group, and the methylphenyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the dichlorophenyl group, and the sulfanyl acetic acid group . These groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and methylphenyl groups could potentially increase the compound’s hydrophobicity .Scientific Research Applications
Corrosion Inhibition
The research on triazole derivatives, such as those closely related to the specified compound, has shown significant potential in corrosion inhibition. For example, a study demonstrated the efficiency of a triazole derivative for the corrosion inhibition of mild steel in acidic media. The inhibitor showed remarkable efficiency, with inhibition efficiencies up to 99% in hydrochloric acid and 80% in sulfuric acid, suggesting the potential application of similar compounds in protecting metals from corrosion (Lagrenée et al., 2002).
Antimicrobial Agents
Another area of application is in the development of antimicrobial agents. Synthesis and evaluation of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial strains, highlighting the potential of similar compounds in creating new antimicrobial treatments (Sah et al., 2014).
Pharmacological Evaluation
Compounds derived from triazole and oxadiazole units have been systematically evaluated for their antibacterial potential, showing promising results against both gram-negative and gram-positive bacteria. This suggests that derivatives of the specified compound could be explored for their pharmacological benefits, particularly as antibacterial agents (Siddiqui et al., 2014).
Molecular Docking and Cytotoxicity Studies
The potential of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides as antibacterial agents was further supported by molecular docking studies. These compounds displayed significant inhibition against bacterial strains, offering insights into the design of less cytotoxic compounds with antibacterial activity (Siddiqui et al., 2014).
Synthesis and Biological Activity
Research has also been conducted on the synthesis of heteroatomic compounds based on phenylthiourea and acetophenone, demonstrating significant biological activity. These studies indicate the potential of such compounds in drug development, especially due to their antioxidant effects and impact on biological membranes (Farzaliyev et al., 2020).
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-10-4-2-3-5-14(10)22-16(12-7-6-11(18)8-13(12)19)20-21-17(22)25-9-15(23)24/h2-8H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWQOUALXHSUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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